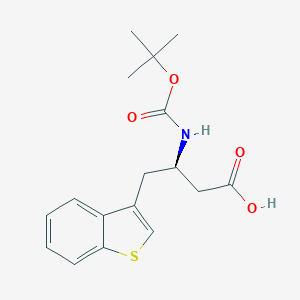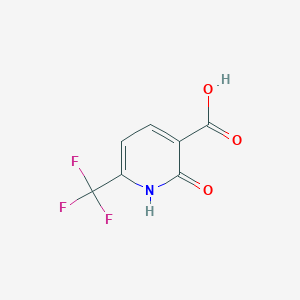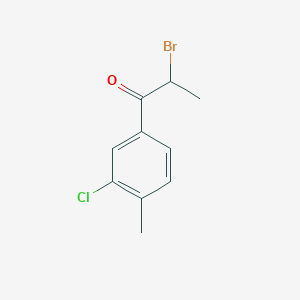
2-ブロモ-1-(3-クロロ-4-メチルフェニル)プロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H10BrClO and a molecular weight of 261.543 g/mol . It is also known by other names such as 2-bromo-3’-chloro-4’-methylpropiophenone . This compound is a white crystalline powder and is used in various chemical and industrial applications.
科学的研究の応用
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one typically involves the bromination of 1-(3-chloro-4-methylphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
作用機序
The mechanism of action of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)propan-1-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-3’-chloro-4’-methylpropiophenone
Uniqueness
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can provide distinct chemical properties compared to similar compounds .
特性
IUPAC Name |
2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-6-3-4-8(5-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMFWCVOMGKIJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379293 |
Source


|
| Record name | 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-93-0 |
Source


|
| Record name | 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3'-chloro-4'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
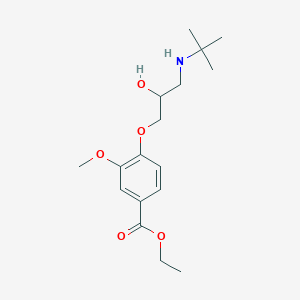
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
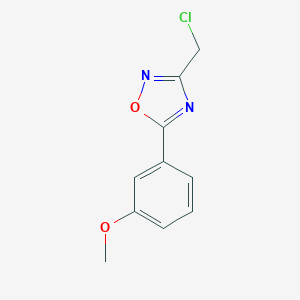
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
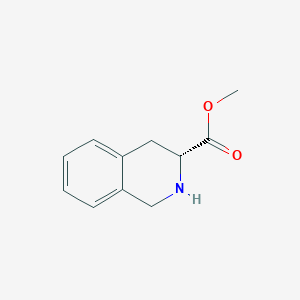
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
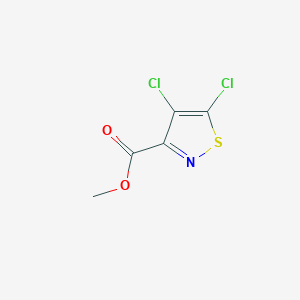
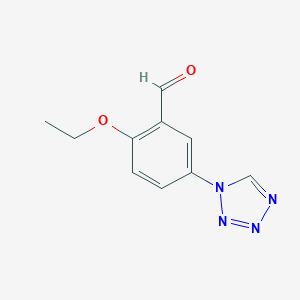
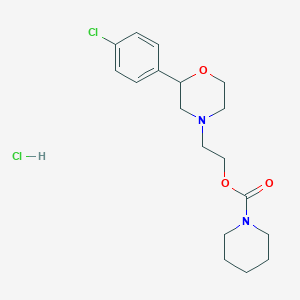
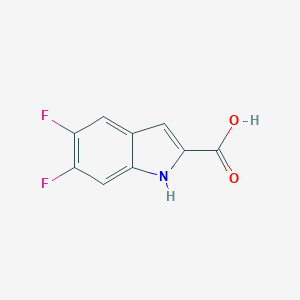
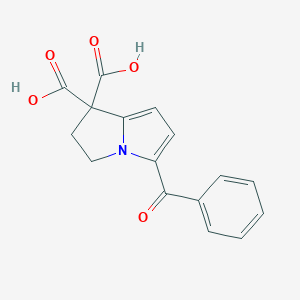
![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
